![molecular formula C10H14N2O8 B14507834 Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate CAS No. 64596-21-0](/img/structure/B14507834.png)
Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate is a chemical compound with the molecular formula C12H18N2O8. It is known for its unique structure, which includes a dioxobutene core flanked by diethyl carbamate groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate typically involves the reaction of diethyl carbonate with a suitable dioxobutene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce various reduced derivatives .
Applications De Recherche Scientifique
Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl carbonate
- Diethyl oxalate
- Diethyl malonate
Uniqueness
Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate is unique due to its dioxobutene core and the presence of two diethyl carbamate groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Propriétés
Numéro CAS |
64596-21-0 |
|---|---|
Formule moléculaire |
C10H14N2O8 |
Poids moléculaire |
290.23 g/mol |
Nom IUPAC |
bis(ethoxycarbonylamino) but-2-enedioate |
InChI |
InChI=1S/C10H14N2O8/c1-3-17-9(15)11-19-7(13)5-6-8(14)20-12-10(16)18-4-2/h5-6H,3-4H2,1-2H3,(H,11,15)(H,12,16) |
Clé InChI |
UWCVQNIBFXNEIG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NOC(=O)C=CC(=O)ONC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)


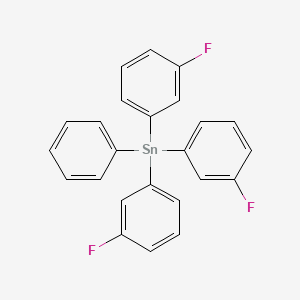
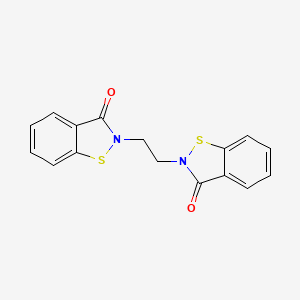

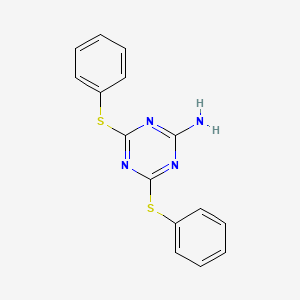
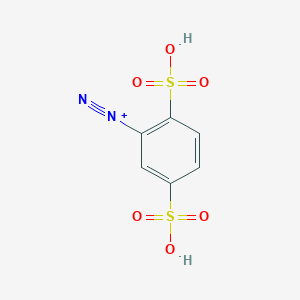
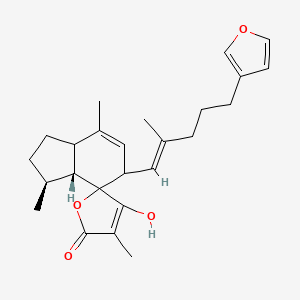
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
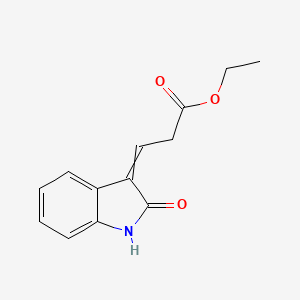
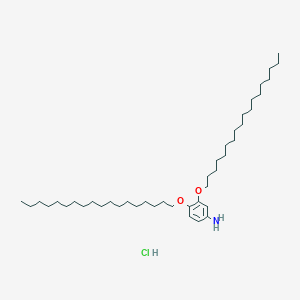

![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)
